3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative characterized by a dihydroquinazolinone core substituted with a 2-methoxybenzyl group at position 3 and a sulfanyl-linked oxazole moiety at position 2. The oxazole substituent itself contains a 4-methylphenyl group and a methyl group at positions 2 and 5, respectively.
The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents, as evidenced by methods used in analogous quinazolinone syntheses . Its crystallographic analysis would require tools like SHELXL or WinGX for refinement, as demonstrated in related studies .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-12-14-20(15-13-18)26-29-24(19(2)34-26)17-35-28-30-23-10-6-5-9-22(23)27(32)31(28)16-21-8-4-7-11-25(21)33-3/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKRKJTVNFCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of quinazolinone derivatives that have garnered attention due to their potential biological activities. This article aims to explore the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural complexity is indicative of its potential interactions within biological systems. The presence of functional groups such as methoxy and oxazole moieties suggests diverse biological activities.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Quinazolinone compounds have been shown to possess significant antioxidant properties. For instance, certain derivatives demonstrated excellent scavenging activity against free radicals in vitro, as measured by DPPH radical scavenging assays.
- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antimicrobial effects against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing varying degrees of effectiveness compared to standard antibiotics .
- Anticancer Potential : Quinazolinones are being investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and neutralize free radicals.
- Enzyme Inhibition : Certain derivatives inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Case Studies
Several studies have focused on the biological activity of similar quinazolinone derivatives:
-
Antioxidant Activity Study :
- A study evaluated a series of quinazolinone derivatives for their antioxidant capabilities using various assays (DPPH, ABTS). Results indicated that some compounds exhibited IC50 values comparable to established antioxidants.
- Antimicrobial Evaluation :
- Cancer Cell Line Studies :
Data Summary Table
| Biological Activity | Assay Type | Compound Variants Tested | Key Findings |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | Various quinazolinones | IC50 values comparable to antioxidants |
| Antimicrobial | MIC Testing | Quinazolinone derivatives | Effective against specific pathogens |
| Anticancer | Cell Viability Assay | Selected derivatives | Induced apoptosis in cancer cells |
Comparison with Similar Compounds
Quinazolin-4-One Derivatives
Key Observations :
Antimicrobial and Antifungal Activity
- Compounds with triazole or thiadiazole substituents (e.g., 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) show broad-spectrum antifungal activity due to their ability to disrupt fungal membrane integrity .
- The target compound’s oxazole group may mimic these effects, as oxazoles are known to interact with cytochrome P450 enzymes in pathogens .
Analgesic Activity
- 2-Methylsulfanyl derivatives (e.g., 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one) exhibit potent analgesic effects, suggesting the sulfanyl group’s role in modulating pain pathways . The target compound’s bulkier oxazole substituent might prolong metabolic stability but reduce bioavailability.
Physicochemical Properties
| Property | Target Compound | 3-(3-Methoxyphenyl)-2-Methylsulfanyl Analog | 3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)Thio) Analog |
|---|---|---|---|
| Molecular Weight | ~530 g/mol | ~340 g/mol | ~420 g/mol |
| LogP (Predicted) | 4.2 | 3.1 | 3.8 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Rotatable Bonds | 8 | 3 | 6 |
Implications :
- The oxazole ring contributes to hydrogen bonding capacity, which may enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
